molecular formula C18H14N4O2S B11068146 N-[4-(1H-pyrrol-1-yl)benzyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide

N-[4-(1H-pyrrol-1-yl)benzyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11068146
M. Wt: 350.4 g/mol
InChI Key: UTHXIYPWBSOJSB-UHFFFAOYSA-N
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Description

N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}-3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that features a pyrrole ring, a thiophene ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}-3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}-3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}-3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular signaling pathways and inducing apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}-3-(FURAN-2-YL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE: Similar structure but with a furan ring instead of a thiophene ring.

    N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}-3-(PYRIDIN-2-YL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

The uniqueness of N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}-3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE lies in its combination of the pyrrole, thiophene, and oxadiazole rings, which confer distinct electronic and steric properties. These properties make it particularly suitable for applications in electronic materials and as a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C18H14N4O2S

Molecular Weight

350.4 g/mol

IUPAC Name

N-[(4-pyrrol-1-ylphenyl)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C18H14N4O2S/c23-17(18-20-16(21-24-18)15-4-3-11-25-15)19-12-13-5-7-14(8-6-13)22-9-1-2-10-22/h1-11H,12H2,(H,19,23)

InChI Key

UTHXIYPWBSOJSB-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)CNC(=O)C3=NC(=NO3)C4=CC=CS4

Origin of Product

United States

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